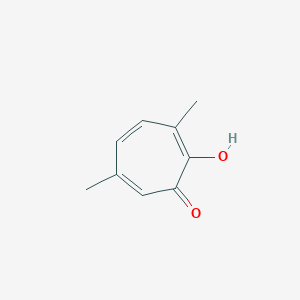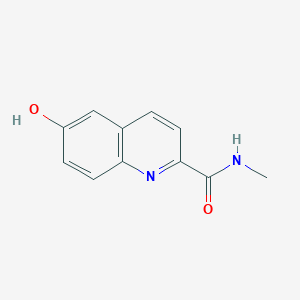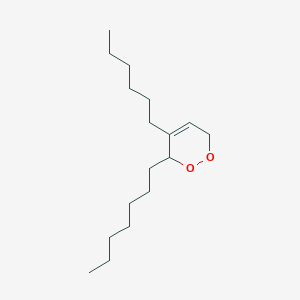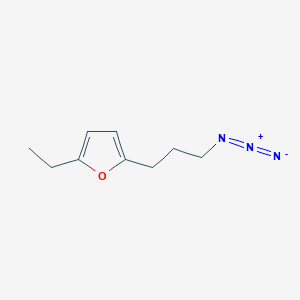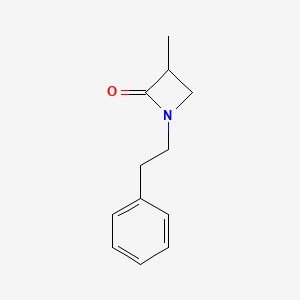
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of two 2,6-dimethylphenyl groups and one 2,5-dihydroxyphenyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the introduction of the 2,5-dihydroxyphenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,6-dimethylphenyl)phosphine oxide
- Bis(2,6-dimethylphenyl)methanol
- 2,6-Bis(3,5-dicarboxyphenyl)pyridine
Uniqueness
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the phosphonate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
880871-31-8 |
|---|---|
Formule moléculaire |
C22H23O5P |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-bis(2,6-dimethylphenoxy)phosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C22H23O5P/c1-14-7-5-8-15(2)21(14)26-28(25,20-13-18(23)11-12-19(20)24)27-22-16(3)9-6-10-17(22)4/h5-13,23-24H,1-4H3 |
Clé InChI |
NQXYHIHCRPPONZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(C2=C(C=CC(=C2)O)O)OC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


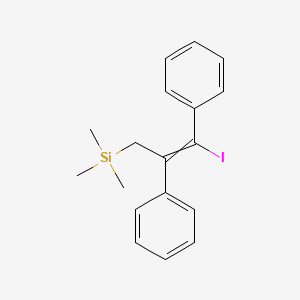
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
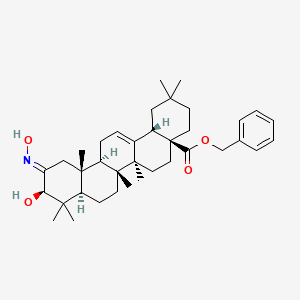
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
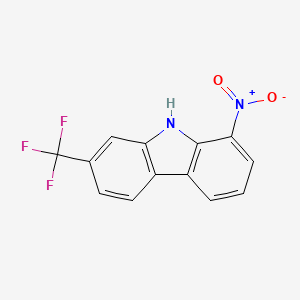
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
